1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

C–H activation chelation-assisted catalysis regioselective synthesis

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1225539-41-2, molecular formula C₁₂H₁₂N₂O₃, molecular weight 232.24 g/mol) is a 1-aryl-5-alkylpyrazole-3-carboxylic acid derivative bearing an ortho-methoxy substituent on the N¹-phenyl ring and a methyl group at the pyrazole 5-position. The compound is commercially supplied as a research-grade building block at purities of 95–98% (NLT 98% per MolCore ), with storage typically requiring refrigerated conditions to maintain integrity.

Molecular Formula C12H12N2O3
Molecular Weight 232.23
CAS No. 1225539-41-2
Cat. No. B3027050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS1225539-41-2
Molecular FormulaC12H12N2O3
Molecular Weight232.23
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2OC)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-8-7-9(12(15)16)13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16)
InChIKeyQYSJRNJQUMVKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1225539-41-2): Procurement-Ready Pyrazole Building Block with Ortho-Methoxy Differentiation


1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1225539-41-2, molecular formula C₁₂H₁₂N₂O₃, molecular weight 232.24 g/mol) is a 1-aryl-5-alkylpyrazole-3-carboxylic acid derivative bearing an ortho-methoxy substituent on the N¹-phenyl ring and a methyl group at the pyrazole 5-position . The compound is commercially supplied as a research-grade building block at purities of 95–98% (NLT 98% per MolCore ), with storage typically requiring refrigerated conditions to maintain integrity . The ortho-methoxy orientation distinguishes this compound from its meta- and para-substituted regioisomers (CAS 1175929-14-2 and CAS 1020724-35-9, respectively), imparting distinct steric, electronic, and coordination-chemical properties that directly affect reactivity, biological activity, and synthetic utility .

Why 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Its Meta- or Para-Methoxy Isomers


The position of the methoxy substituent on the N¹-phenyl ring of 1-aryl-5-methylpyrazole-3-carboxylic acids is not a trivial structural variation; it fundamentally alters electronic communication with the pyrazole core, steric accessibility for target binding, and the compound's capacity for chelation-assisted chemical transformations. Published structure-activity relationship (SAR) analyses across multiple pyrazole-3-carboxylic acid series demonstrate that ortho-substitution produces the most pronounced effects on bioactivity — often substantially reducing potency relative to para-substituted counterparts — while meta-substitution yields intermediate activity levels . Additionally, the ortho-methoxy group uniquely enables chelation-assisted transition-metal catalysis (achieving >95% regiocontrol in oxidative addition reactions), a synthetic capability absent in the meta and para isomers . For researchers conducting SAR campaigns, hit-to-lead optimization, or scaffold derivatization, substituting the ortho-methoxy compound with a meta- or para-isomer would produce different reaction outcomes, divergent biological profiles, and non-comparable structure-activity data.

Quantitative Differentiation Evidence: 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Versus Closest Analogs


Ortho-Methoxy Chelation-Assisted Reactivity: Synthetic Differentiation from Meta and Para Isomers

The ortho-methoxy substituent on the N¹-phenyl ring of the target compound serves as a directing group for chelation-assisted transition-metal-catalyzed transformations, a capability not available to the meta- or para-methoxy isomers. In pyrazole systems bearing ortho-methoxy groups, this chelation effect has been exploited to achieve >95% regiocontrol in oxidative addition reactions, eliminating the need for protecting-group strategies on the carboxylic acid functionality . The meta-methoxy isomer (CAS 1175929-14-2) and para-methoxy isomer (CAS 1020724-35-9) lack the requisite spatial proximity for metal-chelate formation and consequently cannot participate in such directed reactions. This difference is not incremental but categorical: the ortho isomer enables a distinct synthetic pathway entirely unavailable to its regioisomeric counterparts.

C–H activation chelation-assisted catalysis regioselective synthesis ortho-directing group

Positional SAR: Ortho-Methoxy Bioactivity Divergence from Para-Methoxy in Pyrazole-3-Carboxylic Acid Series

Published SAR analyses across multiple pyrazole-3-carboxylic acid chemotypes establish a consistent rank order of phenyl substitution effects on bioactivity: para > meta > ortho. Ortho-methoxy substitution produces the most dramatic reduction in biological activity compared to para-methoxy substitution, with meta-methoxy analogs demonstrating intermediate potency . In carbonic anhydrase inhibition studies on 5-aryl-1H-pyrazole-3-carboxylic acids, derivatives bearing substituents in ortho- and meta-positions preferentially inhibited hCA IX (Ki = 5–25 μM), whereas para-substituted analogs preferentially targeted hCA XII, demonstrating that positional isomerism redirects isoform selectivity, not merely potency magnitude [1]. For the target compound (1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid), the ortho-methoxy group is expected to produce a qualitatively different selectivity profile compared to the para-methoxy analog (CAS 1020724-35-9), based on class-level positional SAR trends.

structure-activity relationship positional isomerism pyrazole pharmacology drug design

Carboxylic Acid Positional Isomerism: 3-COOH vs. 4-COOH Regioisomers Exhibit Distinct Biological Target Profiles

The target compound bears the carboxylic acid at the pyrazole 3-position. Its closest positional isomer, 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 241798-56-1), relocates the carboxylic acid to the 4-position. This regioisomeric shift produces a non-overlapping biological target profile: the 4-carboxylic acid derivative has been characterized as a highly selective mechanism-based myeloperoxidase (MPO) inhibitor developed for cardiovascular disease applications , while the 3-carboxylic acid scaffold appears in patents covering plant growth regulation [1] and as a general medicinal chemistry building block for kinase inhibitor programs . The difference in carboxylic acid position alters the hydrogen-bonding geometry and the vector of the key pharmacophoric carboxylate, making these regioisomers non-interchangeable for any target-specific application.

regioisomer comparison carboxylic acid position pyrazole isomerism target selectivity

Commercial Purity and Supply Chain Differentiation: Ortho Isomer Availability vs. Meta/Para Isomers

Among the three methoxy-regioisomeric 1-aryl-5-methylpyrazole-3-carboxylic acids, the ortho-methoxy compound (target) is available at certified purities of 95% (Sigma-Aldrich/Combi-Blocks ) to NLT 98% (MolCore, ISO-certified ; Leyan, 98% ), with refrigerated storage required to maintain integrity . The para-methoxy isomer (CAS 1020724-35-9) is listed at 95% purity (Fluorochem ), while the meta-methoxy isomer (CAS 1175929-14-2) is offered at 98% purity (Leyan ). The ortho-methoxy compound commands a premium price point reflective of its specialized synthetic utility: Kishida Chemical lists 100 mg at ¥15,800 (~USD $105) classified explicitly as a 'Building Block' . Leyan offers the ortho isomer at 250 mg and 1 g scale with gram-scale pricing available on request . This pricing and purity landscape indicates that the ortho isomer is positioned as a higher-value, lower-volume specialty building block compared to its meta and para counterparts.

purity comparison supply chain procurement building block availability

BindingDB Evidence for Closely Related Ortho-Methoxyphenyl Pyrazole Amide: Factor Xa Inhibition as a Baseline for Scaffold Activity Profiling

While direct biological activity data for the free carboxylic acid form of the target compound remains scarce in the public domain, a closely related derivative — 2-(2-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid (2'-sulfamoyl-biphenyl-4-yl)-amide (CHEMBL151629) — has been tested against human Coagulation Factor Xa and deposited in BindingDB, yielding a Ki > 30,000 nM (i.e., essentially inactive) [1]. This data point establishes that the ortho-methoxyphenyl-5-methylpyrazole-3-carboxylic acid scaffold, when elaborated as a sulfamoyl-biphenyl amide, does not engage Factor Xa at pharmacologically relevant concentrations. For researchers screening this scaffold against the coagulation cascade, this negative data provides a useful selectivity baseline, suggesting that Factor Xa is unlikely to be an off-target liability for derivatives of this chemotype. The free carboxylic acid (target compound) would be expected to exhibit even weaker Factor Xa binding due to the absence of the key biphenyl-sulfamoyl pharmacophore present in the amide derivative.

Factor Xa inhibition BindingDB scaffold profiling pyrazole carboxamide

Evidence-Backed Application Scenarios for 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1225539-41-2)


Medicinal Chemistry: Kinase-Focused Library Design Requiring Ortho-Substituted Phenylpyrazole Building Blocks

The target compound serves as a 3-carboxylic acid building block for constructing kinase inhibitor libraries, where the ortho-methoxy group provides steric constraint and altered hydrogen-bonding geometry relative to para-substituted analogs. The established positional SAR (para > meta > ortho potency rank order ) makes this compound the appropriate choice when the research objective is to explore sterically demanding binding pockets or to deliberately attenuate basal potency while probing selectivity. The 3-carboxylic acid position is consistent with patent-class kinase inhibitor pharmacophores . Researchers should pair this building block with amine-containing fragments via standard amide coupling to generate focused libraries for screening against kinase panels, noting that Factor Xa is unlikely to appear as a confounding off-target hit based on the >30,000 nM Ki of a closely related amide derivative [1].

Synthetic Methodology: Directed C–H Functionalization Exploiting Ortho-Methoxy Chelation

The ortho-methoxy substituent uniquely enables chelation-assisted transition-metal-catalyzed transformations with >95% regiocontrol , a capability absent in the meta- and para-methoxy isomers. Synthetic chemistry groups developing late-stage C–H activation, directed ortho-metalation, or oxidative coupling methodologies should select this specific isomer as a substrate. The demonstrated compatibility of the carboxylic acid functionality with these reaction conditions — eliminating the need for protecting-group strategies — further streamlines synthetic workflows. This application scenario is categorically inaccessible to the para-methoxy (CAS 1020724-35-9) and meta-methoxy (CAS 1175929-14-2) isomers.

Agrochemical Research: Plant Growth Regulator Scaffold Development per Bayer CropScience Patent

The compound falls within the generic scope of US Patent 7,569,516 B2 (assigned to Bayer CropScience AG), which claims 5-substituted-1-arylpyrazole-3-carboxylic acid derivatives as plant growth regulators . The 3-carboxylic acid position is a critical pharmacophoric element in this patent family. Agrochemical research groups pursuing non-herbicidal plant growth modulation should prioritize the 3-COOH regioisomer (CAS 1225539-41-2) rather than the 4-COOH regioisomer (CAS 241798-56-1), which is directed toward an unrelated MPO inhibition mechanism for cardiovascular disease . The ortho-methoxy substitution may offer differentiated physicochemical properties (altered logP, modified soil mobility) compared to unsubstituted-phenyl or para-substituted analogs within the same patent scope.

Chemical Biology: Negative Control / Selectivity Probe for Carbonic Anhydrase Isoform Profiling

Based on class-level SAR from the 5-aryl-1H-pyrazole-3-carboxylic acid carbonic anhydrase inhibitor series , ortho-substituted derivatives preferentially target hCA IX (Ki = 5–25 μM) over hCA XII, with generally attenuated potency compared to para-substituted analogs. The target compound, bearing both ortho-methoxy and 5-methyl substituents, is predicted to exhibit weak-to-moderate CA inhibition with a selectivity profile tilted toward membrane-associated isoform IX. Chemical biology groups conducting CA isoform-profiling studies could deploy this compound as a low-potency ortho-substituted reference point in a matrix of regioisomeric probes that includes the higher-potency para-methoxy analog (CAS 1020724-35-9) and the intermediate-potency meta-methoxy analog (CAS 1175929-14-2), enabling delineation of positional substitution effects on CA isoform selectivity.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.